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Abstract

BMS-935177 is a potent and selective, reversible inhibitor of Bruton's tyrosine kinase (BTK), a
critical component of the B-cell receptor (BCR) signaling pathway.[1][2] Its development as a
second-generation BTK inhibitor has been driven by the need for improved selectivity and a
non-covalent mechanism of action to overcome the limitations of first-generation covalent
inhibitors. This technical guide provides a comprehensive overview of the structure-activity
relationship (SAR) of BMS-935177, detailing the key chemical modifications that led to its
discovery. It includes a compilation of its in vitro and in vivo activity, pharmacokinetic profile,
and a description of the experimental protocols used for its characterization. This document is
intended to serve as a valuable resource for researchers and professionals involved in the
discovery and development of novel kinase inhibitors.

Introduction to BMS-935177

BMS-935177, chemically known as 7-(2-hydroxypropan-2-yl)-4-[2-methyl-3-(4-o0x0-3,4-
dihydroquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide, emerged from a focused effort to
develop reversible BTK inhibitors for the treatment of autoimmune diseases.[2][3] BTK is a
non-receptor tyrosine kinase belonging to the Tec family, playing a crucial role in the signaling
pathways of various immune cells, including B-cells.[2] Dysregulation of BTK activity is
implicated in the pathophysiology of several B-cell malignancies and autoimmune disorders.[4]
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[5] BMS-935177 distinguishes itself through its reversible binding to BTK, offering a potential
alternative to the approved covalent inhibitors.[1]

Mechanism of Action and Signaling Pathway

BMS-935177 exerts its therapeutic effect by inhibiting the enzymatic activity of BTK.[1] Within
the B-cell receptor signaling cascade, BTK is a key downstream mediator. Upon antigen
binding to the BCR, a series of phosphorylation events leads to the activation of BTK. Activated
BTK, in turn, phosphorylates downstream substrates, most notably phospholipase C gamma 2
(PLCy2), which ultimately results in an increase in intracellular calcium levels and the activation
of transcription factors that govern B-cell proliferation, differentiation, and survival. By binding to
the ATP-binding pocket of BTK, BMS-935177 prevents the phosphorylation of its substrates,
thereby effectively blocking these downstream signaling events.
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Caption: Simplified BTK Signaling Pathway and the Point of Inhibition by BMS-935177.
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Structure-Activity Relationship (SAR) Studies

The discovery of BMS-935177 was the culmination of extensive SAR studies centered on a
4,7-disubstituted carbazole-1-carboxamide scaffold. The primary goal was to optimize potency
for BTK while maintaining high selectivity against other kinases, particularly those within the
Tec and Src families.

Core Scaffold and Hinge-Binding Motif

The carbazole core with a primary amide at the C1 position was identified as a key hinge-
binding motif. The NH of the carbazole and the primary amide form crucial hydrogen bonds
with the backbone of Met-477 and Glu-475 in the hinge region of the BTK active site.

Modifications at the C4 and C7 Positions

Systematic modifications at the C4 and C7 positions of the carbazole core were explored to
enhance potency and improve physicochemical properties.

e C4-Position: Introduction of a substituted phenyl ring at the C4 position was found to be
critical for potent BTK inhibition. The nature and substitution pattern on this phenyl ring
significantly influenced activity. A key finding was the importance of a 2-methyl-3-(4-oxo-3,4-
dihydroquinazolin-3-yl)phenyl substituent, which occupies a hydrophobic pocket and
contributes to the high affinity of the molecule.

o C7-Position: Exploration of various substituents at the C7 position aimed to improve solubility
and overall druglike properties without compromising potency. The 2-hydroxypropan-2-yl
group was identified as an optimal substituent, providing a good balance of potency and
favorable pharmacokinetic characteristics.

A noteworthy aspect of the SAR of BMS-935177 is the presence of atropisomerism due to
hindered rotation around the biaryl axis connecting the carbazole and the phenyl ring. BMS-
935177 exists as a mixture of four interconverting atropisomers, which has been suggested to
potentially contribute to undesired side effects.[6] This observation led to the development of
subsequent inhibitors, such as BMS-986142, where the atropisomeric centers are locked to
provide a single, stable isomer with improved properties.[6]

Quantitative Data
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Table 1: In Vitro Potency and Selectivity of BMS-935177

Target IC50 (nM) Assay Type Reference
BTK 2.8 Cell-free [1]
TEC 13 Cell-free [1]
BMX 24 Cell-free [1]
ITK >188 Cell-free [1]
TXK >188 Cell-free [1]
SRC >3000 Cell-free [1]
TRKA 30 Cell-free [1]
HER4 <150 Cell-free [1]
TRKB <150 Cell-free [1]
RET <150 Cell-free [1]

Table 2: Cellular QCIiHinl of BMS-935177

Assay Cell Line IC50 (nM) Reference
Calcium Flux

o Ramos B cells 27 [1]
Inhibition
CD69 Expression )

o ) Peripheral B cells - [1]
Inhibition (anti-IgM)
TNFa Production

PBMCs 14 [1]

Inhibition

Table 3: Pharmacokinetic Properties of BMS-935177
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Oral Bioavailability = T1/2 (h) (2 mg/kg

Species (%) v) Reference
Mouse 84 - 100 4.0 [1]
Rat 84 - 100 5.1 [1]
Dog 84 - 100 - [1]
Cynomolgus Monkey 84 - 100 - [1]

Experimental Protocols
BTK Biochemical Kinase Assay (Caliper-based)

This assay measures the direct inhibition of BTK enzymatic activity.

‘Quantify Inhibition and Calculate IC50

|| Incubate at Room Temperature Stop Reaction with EDTA e A AT
phosphory phory

Click to download full resolution via product page
Caption: General workflow for the BTK biochemical kinase assay.

Protocol:

o Serial dilutions of BMS-935177 are prepared in DMSO and added to the wells of a 384-well
plate.

¢ Areaction mixture containing recombinant human BTK enzyme, a fluorescently labeled
peptide substrate, and ATP (at its Km concentration) in assay buffer (e.g., 20 mM HEPES,
pH 7.4, 10 mM MgCI2, 0.015% Brij-35, 4 mM DTT) is prepared.

e The reaction is initiated by adding the enzyme mixture to the wells containing the compound.

e The plate is incubated at room temperature for a defined period (e.g., 60 minutes).
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e The reaction is terminated by the addition of a stop solution containing EDTA.

e The ratio of phosphorylated to unphosphorylated substrate is determined using a Caliper
LabChip microfluidic mobility shift assay.

e IC50 values are calculated by fitting the dose-response data to a four-parameter logistic
equation.

Ramos B-cell Calcium Flux Assay

This cellular assay assesses the ability of BMS-935177 to inhibit BCR-induced calcium
mobilization.

Protocol:

Ramos B-cells are harvested and washed with assay buffer.

o Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubation at
37°C.

o After washing to remove excess dye, the cells are resuspended in assay buffer and plated
into a 96-well plate.

o Serial dilutions of BMS-935177 are added to the wells, and the plate is incubated to allow for
compound entry into the cells.

e The plate is placed in a fluorescence plate reader (e.g., FLIPR).

» Baseline fluorescence is recorded before the addition of a B-cell receptor agonist (e.g., anti-
IgM antibody).

e Changes in fluorescence intensity, corresponding to changes in intracellular calcium
concentration, are monitored in real-time.

e The inhibition of the calcium flux by BMS-935177 is quantified, and IC50 values are
determined.

In Vivo Efficacy
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BMS-935177 has demonstrated efficacy in preclinical models of autoimmune disease. In a
mouse collagen-induced arthritis (CIA) model, a rodent model of rheumatoid arthritis, oral
administration of BMS-935177 resulted in a dose-dependent reduction in disease severity.[6]

Conclusion

BMS-935177 is a potent and selective reversible inhibitor of BTK that has demonstrated
promising preclinical activity. The detailed structure-activity relationship studies leading to its
discovery have provided valuable insights into the chemical features required for high-affinity,
non-covalent inhibition of BTK. While the presence of interconverting atropisomers presents a
potential challenge, the extensive characterization of BMS-935177 has paved the way for the
development of next-generation reversible BTK inhibitors with improved pharmacological
profiles. The data and protocols presented in this guide offer a comprehensive resource for
researchers in the field of kinase inhibitor drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [The Structure-Activity Relationship of BMS-935177: A
Reversible BTK Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15576437#bms-935177-structure-activity-
relationship]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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